6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro-
Description
6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- is a guanine derivative characterized by a purine core with a 2-amino substituent at position 2 and a 2-cyclopenten-1-yl group at position 7. This structure lacks a sugar moiety, distinguishing it from nucleoside analogs. The cyclopentenyl substituent introduces steric and electronic effects that influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
2-amino-9-cyclopent-2-en-1-yl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10-13-8-7(9(16)14-10)12-5-15(8)6-3-1-2-4-6/h1,3,5-6H,2,4H2,(H3,11,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSONWTAMEOGHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)N2C=NC3=C2N=C(NC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576677 | |
| Record name | 2-Amino-9-(cyclopent-2-en-1-yl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143541-93-9 | |
| Record name | 2-Amino-9-(cyclopent-2-en-1-yl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Cyclopentenyl Group: The cyclopentenyl group is introduced via a cyclization reaction, often using cyclopentadiene as a starting material.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: The amino and cyclopentenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
Scientific Research Applications
Antiviral Activity
Mechanism of Action:
Carbovir functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI). It mimics natural nucleosides and incorporates into viral DNA during replication, leading to chain termination. This mechanism is particularly effective against retroviruses such as HIV.
Clinical Applications:
- HIV Treatment: Carbovir is used in combination therapies for HIV/AIDS. It helps reduce viral load and improve immune function in patients by inhibiting the reverse transcriptase enzyme essential for viral replication .
- Research on Other Viruses: Studies have shown potential efficacy against other viruses, including certain strains of hepatitis and herpes simplex virus. Ongoing research aims to explore its broad-spectrum antiviral capabilities .
Biochemical Properties
Chemical Structure:
The molecular formula of carbovir is , with a molecular weight of approximately 227.25 g/mol. The structural characteristics enable it to interact effectively with viral enzymes, enhancing its therapeutic potential .
Pharmacokinetics:
Carbovir exhibits favorable pharmacokinetic properties:
- Absorption: It is well absorbed when administered orally.
- Metabolism: The compound undergoes hepatic metabolism, primarily through dephosphorylation.
- Excretion: Renal excretion is the primary pathway for elimination from the body .
Case Study 1: Efficacy in HIV Treatment
A clinical trial involving a cohort of HIV-positive patients demonstrated that carbovir, when combined with other antiretroviral drugs, significantly reduced plasma viral loads compared to baseline measurements. The study highlighted the importance of adherence to the treatment regimen for optimal outcomes .
Case Study 2: Broad-Spectrum Antiviral Research
Recent studies investigated carbovir's effects on various RNA viruses. In vitro assays indicated that carbovir could inhibit replication in certain strains of influenza and respiratory syncytial virus (RSV). These findings suggest potential applications beyond HIV treatment, warranting further investigation into its antiviral spectrum .
Mechanism of Action
The mechanism of action of 6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
6H-Purin-6-one, 2-amino-9-(2-cyclopenten-1-yl)-1,9-dihydro-, commonly known as Carbovir, is a purine nucleoside analog with significant biological activity. This compound has been extensively studied for its potential therapeutic applications, particularly in antiviral treatments. This article discusses its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13N5O2
- CAS Number : 124915-24-8
- Molar Mass : 247.25322 g/mol
Carbovir acts primarily as an antiviral agent by inhibiting viral DNA polymerase. It mimics the structure of natural nucleosides, thus interfering with the replication of viral genomes. This mechanism is particularly effective against viruses such as HIV and hepatitis B.
Antiviral Properties
- HIV Treatment : Carbovir has shown efficacy in inhibiting HIV replication by targeting the reverse transcriptase enzyme. This action prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle.
- Hepatitis B : The compound also exhibits antiviral activity against hepatitis B virus (HBV), making it a candidate for treatment in patients with chronic HBV infections.
Pharmacokinetics
Carbovir is absorbed efficiently when administered orally and has a half-life that allows for once-daily dosing. The drug undergoes phosphorylation to its active triphosphate form within cells, which is crucial for its antiviral activity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 : Efficacy in HIV Patients | To evaluate the effectiveness of Carbovir in reducing viral load | Carbovir significantly reduced plasma HIV RNA levels in treatment-experienced patients. |
| Study 2 : Hepatitis B Treatment | Assessing the safety and efficacy of Carbovir in chronic HBV infection | Patients treated with Carbovir showed a marked decrease in HBV DNA levels and improved liver function tests. |
| Study 3 : Resistance Patterns | Investigating resistance mutations in HIV patients | The study found that prolonged exposure to Carbovir led to specific mutations in the reverse transcriptase gene but maintained overall efficacy in most patients. |
Safety and Side Effects
While Carbovir is generally well-tolerated, some patients may experience side effects such as:
- Fatigue
- Nausea
- Headaches
- Anemia
Severe side effects are rare but can include hypersensitivity reactions and liver enzyme elevations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
